
N-tert-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound characterized by the presence of tert-butyl groups and an oxazole ring
Métodos De Preparación
The synthesis of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-tert-butyl-1,2-oxazole-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups or the oxazole ring may be targeted.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups and the oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds such as:
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Contains a carbamate group instead of urea.
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)amide: Features an amide group in place of the urea moiety.
Propiedades
Número CAS |
55808-72-5 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)8-7-9(15-17-8)13-10(16)14-12(4,5)6/h7H,1-6H3,(H2,13,14,15,16) |
Clave InChI |
MJXOUOSSZBKJGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)NC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


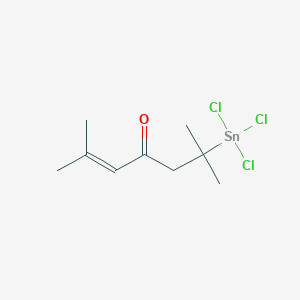
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

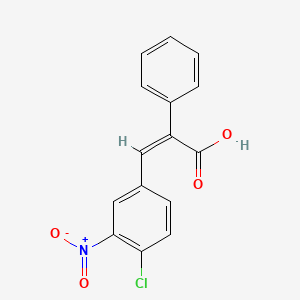

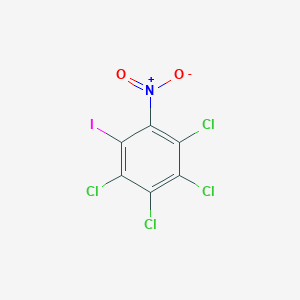
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

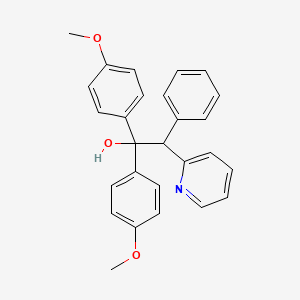
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
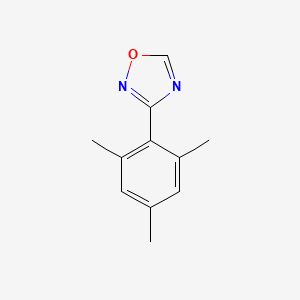
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

